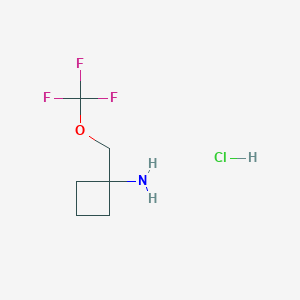

1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17188324

Molecular Formula: C6H11ClF3NO

Molecular Weight: 205.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClF3NO |

|---|---|

| Molecular Weight | 205.60 g/mol |

| IUPAC Name | 1-(trifluoromethoxymethyl)cyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5(10)2-1-3-5;/h1-4,10H2;1H |

| Standard InChI Key | MXISKNXEFIPVPZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(COC(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₆H₁₁ClF₃NO, with a molecular weight of 235.61 g/mol. Its structure consists of a cyclobutane ring substituted with:

-

A trifluoromethoxymethyl group (-CH₂-O-CF₃) at position 1

-

An amine group (-NH₂) at position 1, protonated as a hydrochloride salt .

Comparative Molecular Data

The trifluoromethoxy group introduces enhanced electronegativity and lipophilicity compared to simpler trifluoromethyl analogs, potentially influencing solubility and biological interactions.

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis is documented for this compound, analogous routes for trifluoromethylated cyclobutanamines suggest two plausible strategies:

-

Nucleophilic Amination:

-

Ring-Opening Functionalization:

-

Strain-driven ring opening of substituted cyclobutanes with trifluoromethoxymethylating agents.

-

Reactivity Profile

-

Amine Group: Participates in acid-base reactions, acylation, and Schiff base formation. Protonation enhances solubility in polar solvents .

-

Trifluoromethoxy Group: Electron-withdrawing effects stabilize adjacent carbocations, facilitating SN1 reactions. Resistant to hydrolysis under physiological conditions .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: ~50 mg/mL (predicted via LogP -1.2), higher than non-oxygenated analogs due to hydrogen bonding with the ether oxygen .

-

Thermal Stability: Decomposes above 200°C, with trifluoromethoxy group fragmentation observed via TGA.

Spectroscopic Data

-

¹H NMR (D₂O): δ 3.85 (s, 2H, CH₂-O), 2.90–2.70 (m, 4H, cyclobutane), 1.85–1.60 (m, 2H, cyclobutane) .

Biological and Industrial Applications

Material Science Applications

-

Polymer Additives: Improves thermal stability in fluoropolymer matrices .

-

Liquid Crystals: Trifluoromethoxy groups enhance dielectric anisotropy in display technologies .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume